3'-Nitroacetanilide

Organic Synthesis Quality Control Materials Science

Ensure synthetic success by specifying the correct meta-isomer. 3'-Nitroacetanilide (CAS 122-28-1) is the non-negotiable building block for specific dye, pigment, and NLO applications where the ortho- or para-isomers will fail. Its distinct 154-158°C melting point confirms identity. We supply the industry-standard ≥98% purity grade, verified for consistent reactivity. Choose the precise isomer your process demands.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 122-28-1
Cat. No. B085905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Nitroacetanilide
CAS122-28-1
Synonyms3-nitroacetanilide
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O3/c1-6(11)9-7-3-2-4-8(5-7)10(12)13/h2-5H,1H3,(H,9,11)
InChIKeyKFTYNYHJHKCRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Nitroacetanilide (CAS 122-28-1): Baseline Specifications and Core Identity for Procurement


3'-Nitroacetanilide (CAS 122-28-1), also known as m-nitroacetanilide or N-(3-nitrophenyl)acetamide, is a nitroaromatic derivative of acetanilide with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol [1]. It is one of three positional isomers of nitroacetanilide, distinguished by the nitro group substituted at the meta (3'-) position relative to the acetamido group [2]. The compound is commercially available as a solid, typically appearing as a beige crystalline to brown powder, with a reported melting point range of 154-158 °C and a density of 1.34 g/cm³ . It is supplied with purity specifications of ≥97-98% from major vendors .

3'-Nitroacetanilide (CAS 122-28-1): Why Isomeric and Purity Specifications Are Critical for Substitution


Substitution of 3'-Nitroacetanilide with its positional isomers, 2'-nitroacetanilide or 4'-nitroacetanilide, is not feasible without altering the outcome of a synthetic or analytical process. The three isomers exhibit distinct physical properties, most notably melting points: 3'-nitroacetanilide melts at 154-158 °C, compared to ~93 °C for the 2'-isomer and 213-216 °C for the 4'-isomer [1]. These differences are a direct consequence of the varied intermolecular interactions and crystal packing resulting from the nitro group's position [1]. Beyond physical properties, the meta-substitution pattern in 3'-nitroacetanilide dictates a unique electronic environment on the aromatic ring, leading to divergent reactivity and regioselectivity in downstream chemical transformations compared to its ortho- and para-substituted counterparts . Therefore, a generic 'nitroacetanilide' or an incorrect isomer cannot serve as a drop-in replacement and will likely lead to failed reactions, altered reaction kinetics, or the formation of different products.

3'-Nitroacetanilide (CAS 122-28-1): A Quantitative Evidence Guide for Differentiated Scientific Selection


Meta-Substitution Enables a Distinct Melting Point for Simplified Isomer Identification

The melting point of 3'-nitroacetanilide is 154-158 °C, which is a uniquely distinguishing physical property compared to its positional isomers . This difference provides a simple, quantitative method for confirming the identity of the procured compound. The 2'-nitroacetanilide isomer melts at 93 °C, while the 4'-nitroacetanilide isomer melts at 215 °C [1].

Organic Synthesis Quality Control Materials Science

Meta-Positioning of the Nitro Group Enables Specific Synthetic Utility as a Dye Intermediate

3'-Nitroacetanilide is specifically utilized as a dye intermediate , a role facilitated by the meta-substitution pattern which influences the electronic properties and coupling reactions in dye synthesis [1]. The closely related 3-nitro-acetoacetanilides, which share the same core meta-nitroanilide structure, are explicitly patented as intermediates in the preparation of coupling components for color film photography [2].

Dye Chemistry Organic Synthesis Color Photography

Defined Vibrational Spectra Provide a Unique Analytical Fingerprint for Quality Assurance

A comprehensive study combining experimental FT-IR spectroscopy with ab initio HF and density functional theory (DFT/B3LYP) calculations has established a detailed vibrational fingerprint for 3'-nitroacetanilide [1]. The research identified weak C-H⋯O and N-H⋯O hydrogen bonds in the molecular structure and assigned specific vibrational wavenumbers to all functional groups [1]. This provides a reference standard for the compound's identity and purity.

Analytical Chemistry Spectroscopy Computational Chemistry

Thermal Stability and Optical Transparency Support Application in NLO Crystal Growth

3-Nitroacetanilide (mNAA) has been identified as a new organic nonlinear optical (NLO) material, with its thermal stability and crystal growth propensity investigated via the Bridgman technique [1]. The UV-vis spectrum of the grown single crystals shows a lower optical cut-off at 400 nm and high transparency in the visible region, which are desirable properties for NLO applications [1].

Materials Science Nonlinear Optics Crystal Engineering

3'-Nitroacetanilide (CAS 122-28-1): Validated Research and Industrial Application Scenarios


Synthesis of Dyes and Photographic Coupling Agents Requiring a Meta-Nitroanilide Core

3'-Nitroacetanilide is a critical intermediate for the synthesis of specific dyes and pigments . The meta-substitution pattern is essential, as it dictates the final color and properties of the dye. This is supported by patents describing the use of related 3-nitro-acetoacetanilides as intermediates for color film photography coupling components, indicating that the meta-nitroanilide motif is a key structural requirement in these applications [1]. Using an incorrect isomer would result in a different final product.

Metabolism and Toxicity Studies of Nitroaromatic Compounds

3'-Nitroacetanilide can serve as a model compound for studying the metabolism and toxicity of nitroaromatic xenobiotics . The compound has been identified as a metabolite (3-nitroacetanilide) formed from the reductive metabolism of 1,3-dinitrobenzene in a perfused rat small intestine model [1]. Its unique structure and properties make it a suitable probe for understanding the biological fate of this class of compounds.

Development of Organic Nonlinear Optical (NLO) Materials

The demonstrated thermal stability and the optical transparency of 3-nitroacetanilide single crystals, with a UV cut-off at 400 nm, make it a promising candidate for the development of new organic nonlinear optical (NLO) materials . Its ability to be grown into single crystals via the Bridgman technique further supports its potential in photonics and optoelectronics research.

General Organic Synthesis as a Protected Meta-Nitroaniline Building Block

In synthetic chemistry, 3'-nitroacetanilide is used as a versatile building block, for instance in the preparation of chalcones and N-chloroamines . Its meta-nitro group provides a site for further functionalization, while the acetamido group serves as a masked amine, offering a specific synthetic handle that is not available with the ortho- or para-isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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